Ethyl 2-amino-1,3-benzothiazole-5-carboxylate
Description
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (CAS: 103040-92-2) is a heterocyclic organic compound with the molecular formula C₁₀H₁₀N₂O₂S and a molecular weight of 222.27 g/mol . It features a benzothiazole core—a fused benzene and thiazole ring—substituted with an amino group at position 2 and an ethyl carboxylate ester at position 4.
Properties
IUPAC Name |
ethyl 2-amino-1,3-benzothiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-8-7(5-6)12-10(11)15-8/h3-5H,2H2,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZWFFSUIWWDVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired ester product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, substituted benzothiazoles, and various amine derivatives .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate has been researched extensively for its potential therapeutic applications:
- Antimicrobial Activity : Studies have identified the compound's capacity to inhibit bacterial growth by targeting cell wall synthesis. Its derivatives have shown promising results against various pathogens, including Mycobacterium tuberculosis .
- Antifungal Properties : The compound has demonstrated efficacy against fungal strains, making it a candidate for developing antifungal agents .
- Cancer Research : Benzothiazole derivatives have been linked to anticancer properties. This compound is being investigated for its potential to induce apoptosis in cancer cells .
Agricultural Applications
The compound is also explored for its role in agriculture:
- Pesticide Development : this compound shows potential as a pesticide due to its biological activity against plant pathogens. Its derivatives are being tested for effectiveness in controlling fungal diseases in crops .
Material Science
In material science, the compound is utilized in the synthesis of novel materials:
- Dyes and Pigments : The unique structure allows for the creation of dyes with specific properties, enhancing their applicability in textiles and coatings .
Case Study 1: Antitubercular Activity
A study evaluated the antitubercular activity of synthesized derivatives of benzothiazole compounds. This compound showed significant inhibition against M. tuberculosis, outperforming standard reference drugs with better bioavailability .
Case Study 2: Synthesis of Novel Derivatives
Research highlighted the development of new benzothiazole derivatives through multicomponent reactions involving this compound as an intermediate. These derivatives exhibited enhanced biological activities, suggesting that structural modifications can lead to improved pharmacological profiles .
Mechanism of Action
The mechanism of action of ethyl 2-amino-1,3-benzothiazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Ethyl 2-aminothiazole-5-carboxylate (CAS: 32955-21-8)
- Molecular Formula : C₆H₈N₂O₂S
- Molecular Weight : 172.20 g/mol
- Key Differences : Lacks the fused benzene ring of the benzothiazole system, reducing aromatic conjugation.
- Physical Properties: Melting point (159–163°C), insoluble in water, slightly soluble in methanol .
- Applications : Used in synthesizing dual-action antidiabetic agents targeting glycogen phosphorylase .
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate (CAS: 1909348-03-3)
- Molecular Formula : C₉H₁₂N₂O₂S
- Molecular Weight : 212.27 g/mol
- Key Differences : Incorporates a partially hydrogenated (tetrahydro) benzothiazole ring, enhancing flexibility but reducing aromaticity .
- Implications : Altered electronic properties may affect binding interactions in biological systems compared to the fully aromatic parent compound.
Ethyl 2-(3-aminophenyl)-4-phenylthiazole-5-carboxylate
- Molecular Formula : C₁₈H₁₇N₃O₂S
- Molecular Weight : 339.41 g/mol
- Key Differences: Features additional phenyl and aminophenyl substituents on the thiazole ring, increasing lipophilicity and steric bulk .
- Applications : Enhanced aromaticity could improve binding to hydrophobic targets in medicinal chemistry.
Ethyl 2-amino-1,3-oxazole-5-carboxylate
Ethyl 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazole-2-carboxylate (CAS: 900305-86-4)
- Molecular Formula : C₁₂H₁₀N₂O₅
- Molecular Weight : 262.22 g/mol
- Key Differences : Oxadiazole core replaces benzothiazole, and a benzodioxol substituent adds electron-rich character .
- Applications: Oxadiazoles are known for antimicrobial and anticancer activities, suggesting divergent pharmacological uses.
Structural and Functional Analysis Table
Research Findings and Implications
- Synthetic Pathways: this compound and its analogs are synthesized via cyclization and substitution reactions. For example, hydrazide intermediates (e.g., compound 2 in ) are critical for forming oxadiazole derivatives .
- Biological Activity : The benzothiazole scaffold is associated with antimicrobial, antitumor, and enzyme-inhibitory properties. Substitutions (e.g., phenyl groups in ) modulate target specificity .
Biological Activity
Ethyl 2-amino-1,3-benzothiazole-5-carboxylate (EAB) is a significant compound in medicinal chemistry, recognized for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
EAB is a heterocyclic compound with the molecular formula . The presence of both sulfur and nitrogen in its structure contributes to its unique reactivity and biological activity. The compound serves as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agriculture .
Antimicrobial Activity
EAB exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| Escherichia coli | 50 µg/mL | 28 |
| Staphylococcus aureus | 40 µg/mL | 30 |
| Pseudomonas aeruginosa | 45 µg/mL | 24 |
The compound's mechanism of action may involve disrupting bacterial cell wall synthesis, particularly targeting peptidoglycan production .
Antifungal Activity
EAB also shows antifungal activity. In vitro studies indicate that it inhibits the growth of various fungi, including Candida species. The compound's antifungal efficacy has been attributed to its ability to interfere with fungal cell membrane integrity.
Anticancer Activity
Recent research highlights EAB's potential as an anticancer agent. In cellular assays using different cancer cell lines, EAB demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 25.72 ± 3.95 | Induces apoptosis |
| U87 (Glioblastoma) | 45.2 ± 13.0 | Suppresses tumor growth |
Flow cytometry analyses revealed that EAB promotes apoptosis in MCF-7 cells in a dose-dependent manner, suggesting its potential for therapeutic applications in cancer treatment .
Anti-inflammatory Activity
EAB has also been investigated for its anti-inflammatory properties. In animal models, it exhibited significant reductions in inflammatory markers, suggesting a promising role in treating inflammatory diseases .
The biological activity of EAB is believed to be mediated through several biochemical pathways:
- Radical Mechanism: It may act via a stepwise radical mechanism that influences various cellular processes.
- Cell Wall Synthesis Inhibition: By targeting peptidoglycan synthesis in bacteria, it disrupts cell wall integrity.
- Apoptosis Induction: In cancer cells, EAB activates apoptotic pathways leading to cell death.
Case Studies
- Antimicrobial Efficacy: A study evaluated the antimicrobial activity of EAB against multi-drug resistant strains of bacteria, showing promising results comparable to standard antibiotics .
- Cancer Treatment Potential: Research involving EAB on tumor-bearing mice indicated a significant reduction in tumor size when treated with the compound over a period of weeks .
Q & A
Q. What are the established synthetic routes for Ethyl 2-amino-1,3-benzothiazole-5-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents. A common approach is the condensation of 2-aminothiophenol with ethyl α-ketocarboxylates under acidic or catalytic conditions. For example:
- Route 1: Reacting 2-aminothiophenol with ethyl oxaloacetate in ethanol with catalytic HCl yields the benzothiazole core. Post-reaction purification via recrystallization (ethanol/water) improves purity .
- Route 2: Using nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) as a catalyst in DMF enhances reaction efficiency and reduces byproducts .
- Critical Parameters: Temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents significantly affect yield (reported 60–85%) and purity (>95%).
Q. How can spectroscopic techniques (NMR, IR) validate the structure of this compound?
Methodological Answer:
- 1H NMR: The ethyl ester group appears as a triplet (δ ~1.3 ppm, CH3) and quartet (δ ~4.3 ppm, CH2). The aromatic protons of the benzothiazole ring resonate between δ 7.5–8.5 ppm, with splitting patterns confirming substitution positions .
- 13C NMR: The carbonyl carbon of the ester group is observed at δ ~165 ppm, while the thiazole carbons appear at δ 150–160 ppm .
- IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm functional groups .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
Methodological Answer: Discrepancies in X-ray diffraction data (e.g., thermal parameters, occupancy factors) can arise from disordered solvent molecules or twinning.
- SHELX Suite: Use SHELXL for iterative refinement with restraints on bond lengths/angles. For twinned data, apply the TWIN/BASF commands to model twin domains .
- ORTEP-III: Generate thermal ellipsoid plots to visualize atomic displacement anomalies. Adjust weighting schemes (e.g., WGHT in SHELX) to improve R-factor convergence .
- Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry operations .
Q. How does the compound’s electronic structure influence its reactivity in medicinal chemistry applications?
Methodological Answer: The electron-rich benzothiazole ring and electron-withdrawing ester group create a push-pull system, enabling diverse reactivity:
- Nucleophilic Substitution: The 2-amino group undergoes acylation or sulfonation, while the ester can be hydrolyzed to a carboxylic acid for further derivatization .
- Coordination Chemistry: The thiazole nitrogen and amino group act as ligands for metal complexes, enhancing bioactivity in antimicrobial or anticancer studies .
- DFT Calculations: HOMO-LUMO analysis predicts sites for electrophilic attack (e.g., C5 position) and guides functionalization strategies .
Q. What protocols ensure stability during long-term storage and handling?
Methodological Answer:
- Storage: Store at –20°C in amber vials under inert gas (N2/Ar) to prevent hydrolysis of the ester group or oxidation of the thiazole ring .
- Handling: Use anhydrous solvents (e.g., dry DCM) during reactions. Monitor decomposition via HPLC (C18 column, acetonitrile/water gradient) .
- Safety: Avoid exposure to strong acids/bases; hydrolysis releases toxic H2S. Use fume hoods and PPE during synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
